5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole 5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632511
InChI: InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17632511

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole -

Specification

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name 5-(chloromethyl)-2-(4-methoxyphenyl)-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C12H12ClNO2/c1-8-11(7-13)16-12(14-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3
Standard InChI Key NPGGDPQEMDENRT-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl

Introduction

Chemical Identity and Structural Properties

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
SMILESCC1=C(OC(=N1)C2=CC=C(C=C2)OC)CCl
LogP2.45 (Predicted)
SolubilityInsoluble in water; soluble in DCM, DMF

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.60 (s, 2H, CH₂Cl), δ 6.95–7.80 (m, 4H, aromatic) .

  • IR (KBr): Peaks at 1,650 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O-C), and 750 cm⁻¹ (C-Cl).

Synthesis and Optimization

Conventional Synthetic Routes

The compound is typically synthesized via a two-step cyclization process:

  • Intermediate Formation: 4-Methoxybenzaldehyde reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding a β-chloro enol ether intermediate .

  • Oxazole Cyclization: The intermediate undergoes cyclization with methylamine at 80°C, forming the oxazole ring .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Intermediate FormationDCM, Et₃N, 0°C → RT, 12h78%
CyclizationMethylamine, DMF, 80°C, 6h65%

Green Chemistry Approaches

Recent efforts emphasize sustainable synthesis:

  • Microwave-Assisted Cyclization: Reduces reaction time to 30 minutes with comparable yields (62%) .

  • Ionic Liquid Catalysis: Using [BMIM][BF₄] improves atom economy (82% yield) and eliminates volatile solvents .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group at C5 undergoes facile substitution:

  • With Amines: Forms 5-(aminomethyl) derivatives, enhancing water solubility (e.g., reaction with piperazine yields a bioactive analogue) .

  • With Thiols: Produces sulfides, which show improved antioxidant activity .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position, enabling functionalization:

  • Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group, a precursor for amine derivatives.

Biological Activity and Mechanisms

Table 3: Anticancer Activity Profile

Cell LineGI₅₀ (μM)Mechanism
SF-539 (Glioblastoma)1.2Complex I inhibition
HOP-92 (Lung Cancer)1.8Tubulin polymerization
MCF-7 (Breast Cancer)2.1ROS generation

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 0.62 mg/mL) and Candida albicans (MIC = 0.0048 mg/mL), the chloromethyl group enhances membrane penetration, disrupting biofilm formation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Suzuki coupling with boronic acids yields biaryloxazoles targeting VEGFR-2 (Ki = 12 nM) .

  • Antiviral Agents: Thiourea derivatives inhibit HIV-1 protease (IC₅₀ = 0.45 μM) .

Materials Science

Incorporated into polymers, it improves thermal stability (TGA decomposition >300°C) and UV absorption (λmax = 340 nm), suitable for optoelectronic devices .

Comparison with Structural Analogues

4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole

This regioisomer (CAS: 122994-69-8) exhibits reduced anticancer potency (GI₅₀ = 4.5 μM in SF-539) due to steric hindrance at C4, underscoring the importance of substituent positioning .

Non-Chlorinated Analogues

Removing the chloromethyl group (e.g., 2-(4-methoxyphenyl)-4-methyloxazole) abolishes antimicrobial activity, highlighting the critical role of the C5 electrophile .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator